Wf-516

Description

Historical Context and Initial Characterization in Research

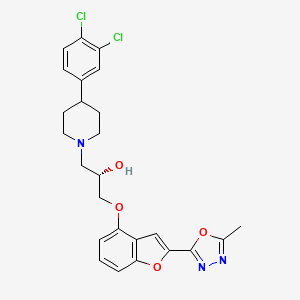

While the specific details surrounding the initial synthesis and discovery of Wf-516 are not extensively documented in publicly available scientific literature, its structural formula is identified as (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride. The initial characterization of this compound in preclinical research has established it as a compound with a high affinity for several key targets within the central nervous system.

Early in-vivo electrophysiological studies were crucial in defining the neuropharmacological profile of this compound. These foundational studies, primarily conducted in rat models, provided the first insights into its complex mechanism of action. The research demonstrated that this compound possesses a multi-target profile, simultaneously acting on serotonin (B10506) (5-hydroxytryptamine; 5-HT) transporters and specific serotonin receptors. This multi-faceted activity suggested its potential for a novel approach to antidepressant therapy.

Current Research Landscape and Academic Significance

The current research landscape for this compound is centered on its potential as a rapid-acting antidepressant. Studies have shown that this compound may produce antidepressant-like effects more quickly than traditional tricyclic antidepressants, such as imipramine, in animal models of depression. researchgate.net This potential for a faster onset of action is a significant area of investigation, as a major limitation of many current antidepressant medications is the delayed therapeutic response.

The academic significance of this compound lies in its distinct pharmacological profile. It is characterized as a 5-HT1A autoreceptor antagonist, a 5-HT2A receptor antagonist, and a serotonin reuptake inhibitor. researchgate.netnih.gov This combination of activities is believed to contribute to its unique therapeutic potential. By blocking presynaptic 5-HT1A autoreceptors, this compound may enhance serotonin release, while its inhibition of serotonin reuptake further increases the availability of serotonin in the synapse. The antagonism of 5-HT2A receptors is another mechanism shared by some effective antidepressants.

In-vivo electrophysiological research has provided a detailed understanding of how this compound affects different brain regions. Studies in the dorsal raphe nucleus (DRN), a key area for serotonin cell bodies, have shown that this compound can attenuate the inhibitory effects of 5-HT1A autoreceptor agonists. researchgate.netnih.gov In the locus coeruleus (LC), it has been observed to dampen the effects of a 5-HT2A agonist on norepinephrine (B1679862) neurons. researchgate.netnih.gov Furthermore, in the hippocampus, this compound has been shown to increase the recovery time of neuron firing after the application of 5-HT, which is indicative of serotonin reuptake inhibition. researchgate.netnih.gov Notably, research suggests that this compound acts as an antagonist for presynaptic but not postsynaptic 5-HT1A receptors, a selectivity that is a key area of ongoing investigation. researchgate.net

The compound's properties have been compared to other research tools, such as WAY100635, a known 5-HT1A antagonist. Unlike WAY100635, this compound did not block the inhibitory effect of direct application of 5-HT on hippocampal neurons, indicating a lack of postsynaptic 5-HT1A receptor antagonism in this brain region. researchgate.netnih.gov

Below is an interactive data table summarizing the key research findings on this compound's mechanism of action.

| Brain Region | Effect of this compound | Implied Mechanism of Action |

| Dorsal Raphe Nucleus (DRN) | Attenuates the inhibitory effect of a 5-HT1A agonist. | 5-HT1A autoreceptor antagonist. |

| Locus Coeruleus (LC) | Dampens the inhibitory effect of a 5-HT2A agonist. | 5-HT2A receptor antagonist. |

| Hippocampus | Increases recovery time of firing activity of CA3 pyramidal neurons after 5-HT application. | Inhibition of 5-HT reuptake. |

Further research, including in-vivo PET imaging studies, has been highlighted as a valuable method for demonstrating the unique pharmacokinetic and pharmacodynamic properties of this compound and similar next-generation antidepressants.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-yl]oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3O4/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYDIPLATGRHEC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC[C@H](CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032319 | |

| Record name | MIN-117 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310392-94-0 | |

| Record name | MIN-117 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0310392940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIN-117 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM05G7NM4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Molecular Targets of Wf 516

Serotonin (B10506) Transporter (SERT) Interactions

Wf-516 functions as a selective serotonin transporter inhibitor, a mechanism crucial for its impact on serotonergic neurotransmission. uni.lu

Mechanisms of SERT Inhibition and Modulation

The primary mechanism of action for this compound involves the inhibition of 5-HT reuptake. wikipedia.orgwikipedia.orgwipo.int By preventing the reabsorption of serotonin into presynaptic neurons, this compound effectively increases the availability of serotonin within the synaptic cleft. uni.lu

Research findings from in vivo electrophysiological studies in rats illustrate this inhibitory effect. Cumulative intravenous doses of this compound were observed to significantly prolong the recovery time of firing activity in CA3 pyramidal neurons following serotonin applications, directly indicating an inhibition of 5-HT reuptake in the hippocampus. nih.gov Specifically, after intravenous administration of successive doses, the effect of microiontophoretically applied 5-HT was prolonged, achieving statistical significance at 7.5 mg/kg, where the RT50 value increased by 53%, and by 75% at the highest dose of 10 mg/kg. wikipedia.orgwikipedia.org

Impact on Synaptic Serotonergic Neurotransmission

The inhibition of the serotonin transporter by this compound leads to an enhancement of synaptic serotonergic neurotransmission. uni.lu Studies in the dorsal raphe nucleus (DRN) of rats demonstrated that cumulative intravenous doses of this compound, starting from 0.5 mg/kg, resulted in a complete inhibition of 5-HT neuron firing at a dose of 2.8 ± 0.3 mg/kg. nih.gov This observed inhibition of 5-HT neuronal firing activity is consistent with effects seen with other selective serotonin reuptake inhibitors (SSRIs) such as citalopram (B1669093) and escitalopram. ipfs.io

Serotonin Receptor (5-HT) Subtype Modulations

Beyond its effects on the serotonin transporter, this compound also modulates serotonin receptor subtypes, particularly the 5-HT1A receptor. nih.govnih.govgoogleapis.comwikipedia.orguni.luwikipedia.orgwipo.int

5-HT1A Receptor Affinity and Functional Activity

This compound demonstrates high affinity for 5-HT1A receptors. nih.govnih.govgoogleapis.comwikipedia.orguni.luwikipedia.orgwipo.int In human studies, this compound exhibits a Ki value of 5 nM for the 5-HT1A receptor. wikipedia.orguni.luwikipedia.orgwipo.int In rat models, high affinity for 5-HT1A receptors was observed in both the hippocampus (Ki of 8.1 nM) and the raphe nucleus (Ki of 7.9 nM). wikipedia.orgwikipedia.org

The functional activity of this compound at 5-HT1A receptors has been characterized as partial agonistic, as indicated by autoradiography using [35S]guanosine 5′-O-[γ-thio]triphosphate (GTPγS). nih.govgoogleapis.com This partial agonistic property aligns with observations that various partial agonists for 5-HT1A receptors exhibit high sensitivity towards presynaptic components. nih.govgoogleapis.com

Table 1: Affinity (Ki) of this compound for Serotonin Receptors

| Receptor Subtype | Species | Ki (nM) | Source |

| 5-HT1A | Human | 5 | wikipedia.orguni.luwikipedia.orgwipo.int |

| 5-HT1A | Rat | 8.1 (Hippocampus), 7.9 (Raphe Nucleus) | wikipedia.orgwikipedia.org |

| 5-HT2A | Human | 40 | wikipedia.orguni.luwikipedia.orgwipo.int |

Presynaptic Autoreceptor Engagement and Selectivity

This compound exhibits preferential binding to presynaptic 5-HT1A autoreceptors. nih.govgoogleapis.com In vivo positron emission tomography (PET) imaging studies in rat brains revealed a relatively high receptor occupancy by this compound in regions predominantly containing presynaptic receptors, such as the raphe nucleus. nih.govgoogleapis.com This contrasts with full agonists like pindolol (B1678383), which demonstrate full receptor occupancy, as this compound's binding capacity to 5-HT1A receptors was limited. nih.govgoogleapis.com

A dose of 1 mg/kg of this compound, which did not independently alter the firing of 5-HT neurons, significantly attenuated the inhibitory effect of the 5-HT1A autoreceptor agonist LSD, suggesting that this compound acts as a 5-HT1A autoreceptor antagonist. nih.govwikipedia.orgwikipedia.org Further evidence for this selectivity was provided by PET scans of neurotoxicant-treated rats that were deficient in presynaptic 5-HT1A receptors. nih.govgoogleapis.com In living rats, this compound achieved approximately 50% occupancy in the raphe nucleus, a region rich in presynaptic receptors, at its maximum effect. nih.gov

Postsynaptic Receptor Interaction

In contrast to its presynaptic activity, this compound largely lacks 5-HT1A receptor antagonistic activity in postsynaptic structures, such as the hippocampus. nih.gov Studies in the hippocampus showed that this compound, unlike the 5-HT1A antagonist WAY100635, did not block the inhibitory effect of microiontophoretically applied 5-HT. nih.gov Previous research also indicates that this compound, at low and medium doses, is devoid of activity at hippocampal postsynaptic 5-HT1A receptors. nih.gov This observation is consistent with the understanding that postsynaptic receptors are relatively insensitive to partial agonists. nih.gov At its maximum, this compound achieved approximately 20% occupancy in the hippocampus, a region known for its abundance of postsynaptic receptors, in living rats. nih.gov

Table 2: this compound Receptor Occupancy in Rat Brain Regions (Maximum)

| Brain Region | Predominant Receptor Type | Occupancy (%) | Source |

| Raphe Nucleus | Presynaptic | ~50 | nih.gov |

| Hippocampus | Postsynaptic | ~20 | nih.gov |

5-HT2A Receptor Antagonistic Properties

This compound functions as an antagonist of the 5-HT2A receptor. In human studies, it exhibits an inhibition constant (Ki) of 40 nM for the 5-HT2A receptor wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. This antagonistic action has been further substantiated in in vivo electrophysiological assessments in rats, where this compound (at 1 mg/kg, intravenously) was observed to dampen the inhibitory effect induced by DOI, a preferential 5-HT2A agonist, on norepinephrine (B1679862) (NE) neurons located in the locus coeruleus (LC) wikidata.org. Antagonism of the 5-HT2A receptor is a mechanism implicated in the antidepressant properties of various compounds wikipedia.orgfishersci.catocris.com.

Differential Selectivity and Potency Profile across 5-HT Receptors

This compound demonstrates a complex profile across serotonin (5-HT) receptors and transporters. It acts as an inhibitor of 5-HT reuptake wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Furthermore, this compound is characterized as an antagonist of the 5-HT1A receptor, displaying a Ki of 5 nM in human studies wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. In rat models, it exhibits high affinity for 5-HT1A receptors, with Ki values of 8.1 nM in the hippocampus and 7.9 nM in the raphe nucleus wikipedia.orgwikipedia.org.

A notable aspect of this compound's profile is its activity as a 5-HT1A autoreceptor antagonist. In vivo studies in rats have shown that this compound (0.5 mg/kg, intravenously), while not altering the firing activity of 5-HT neurons on its own, significantly blocks the inhibitory effect of 8-OHDPAT, a 5-HT autoreceptor agonist, by 70% wikipedia.orgwikipedia.org. Similarly, it markedly attenuated the inhibitory effect of LSD, another 5-HT1A autoreceptor agonist, on 5-HT neuron firing in the dorsal raphe nucleus (DRN) wikipedia.orgwikipedia.orgwikidata.org. Positron Emission Tomography (PET) imaging in living rats suggests that this compound preferentially binds to presynaptic 5-HT1A autoreceptors, particularly enriched in the raphe nucleus, and exhibits partial agonistic ability at these receptors wikipedia.orgresearchgate.net. This preferential binding resulted in approximately 50% occupancy in the raphe nucleus and 20% occupancy in the hippocampus at maximum doses wikipedia.org. In contrast to its presynaptic antagonism, this compound did not block the inhibitory effect of microiontophoretically applied 5-HT in the postsynaptic hippocampus, differentiating it from the 5-HT1A antagonist WAY-100635 and indicating a lack of postsynaptic 5-HT1A receptor antagonistic activity in this region wikidata.org.

The affinity and potency of this compound for human 5-HT receptors are summarized in the table below:

| Receptor Subtype | Ki (nM) | Action | Species |

| 5-HT1A | 5 | Antagonist (partial agonist at autoreceptors) wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org | Human, Rat |

| 5-HT2A | 40 | Antagonist wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org | Human, Rat |

| 5-HT Transporter | N/A | Inhibitor wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org | Human, Rat |

Exploration of Ancillary Biological Targets

Beyond its primary serotonergic interactions, this compound has been reported to interact with other biological targets, suggesting a broader pharmacological scope.

G Protein-Coupled Receptor P2Y Activation

This compound has been described as a peptide that activates the G protein-coupled receptor (GPCR) P2Y wikipedia.org. P2Y receptors constitute a family of purinergic GPCRs that are activated by various nucleotides, including adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), uridine diphosphate (UDP), and UDP-glucose ontosight.aiguidetopharmacology.org. These receptors are widely distributed across human tissues and are involved in diverse biological functions, such as vasodilation, blood clotting, and immune responses ontosight.ai. P2Y receptors can signal through different G proteins, with some subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) coupling to Gq proteins to stimulate phospholipase C and increase intracellular calcium levels, while others (e.g., P2Y12, P2Y13, P2Y14) primarily couple to Gi proteins, leading to inhibition of adenylate cyclase or modulation of ion channel activity guidetopharmacology.orgguidetopharmacology.org.

Ion Channel Modulation

This compound has been reported to be a potent inhibitor of ion channels wikipedia.org. Ion channels are integral membrane proteins that facilitate the passage of ions across cell membranes, playing critical roles in the electrical activity of excitable cells and the regulation of ion concentrations in both excitable and non-excitable cells uni.luguidetopharmacology.orguni.lu. Their activity is subject to complex modulation, which can involve direct or indirect pathways, including those mediated by G protein-coupled receptors or protein phosphorylation uni.luguidetopharmacology.org.

Ligand Binding Domain Inhibition (e.g., Erythropoietin Receptor in Cultured Cells)

Research indicates that this compound can inhibit the activity of the ligand binding domain of the human erythropoietin receptor (EPOR) in cultured cells wikipedia.org. The erythropoietin receptor is a cytokine receptor that, upon binding to its ligand erythropoietin (Epo), initiates intracellular signaling cascades critical for erythropoiesis, the process of red blood cell formation guidetopharmacology.org. A key initial step in Epo- and EpoR-mediated signal transduction is ligand-induced receptor dimerization guidetopharmacology.org.

Interactions with Other Neurotransmitter Systems (e.g., Noradrenergic)

This compound demonstrates interactions with the noradrenergic system, primarily through its 5-HT2A receptor antagonistic properties. As mentioned, this compound dampens the inhibitory effect of the 5-HT2A agonist DOI on norepinephrine (NE) neurons in the locus coeruleus wikidata.org. Norepinephrine, also known as noradrenaline, is a crucial neurotransmitter and neuromodulator produced by noradrenergic neurons, which project widely throughout the brain and influence states of alertness, arousal, and readiness for action tci-chemical-trading.comzhanggroup.org. Dysregulation of the noradrenergic system has been implicated in the pathophysiology of major depressive disorder wikipedia.org. Additionally, this compound has been reported to inhibit dopamine (B1211576) reuptake and possess affinity for α1A- and α1B-adrenergic receptors wikipedia.org.

Preclinical Research Methodologies for Investigating Wf 516

In Vivo Neurobiological Assessment Approaches in Animal Models

In vivo neurobiological assessment in animal models, predominantly rats, has been crucial for understanding the dynamic effects of Wf-516 on neuronal activity and receptor occupancy in living systems. nih.govnih.govplos.orgoup.com

In vivo electrophysiological recordings have been employed to assess the pharmacological properties of this compound in key brain regions of rats, including the dorsal raphe nucleus (DRN), locus coeruleus (LC), and hippocampus. nih.govnih.govresearchgate.net

In the dorsal raphe nucleus , cumulative intravenous doses of this compound, administered in 0.5 mg/kg increments, resulted in a total inhibition of 5-HT neuron firing at a cumulative dose of 2.8 ± 0.3 mg/kg. nih.gov Furthermore, administration of 1 mg/kg of this compound significantly attenuated the inhibitory effect of the 5-HT1A autoreceptor agonist lysergic acid diethylamide (LSD), indicating that this compound acts as a 5-HT1A autoreceptor antagonist. nih.govnih.gov

In the locus coeruleus , 1 mg/kg of this compound was observed to dampen the inhibitory effect of the preferential 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) on norepinephrine (B1679862) (NE) neurons, suggesting that this compound also possesses 5-HT2A receptor antagonist properties. nih.gov

In the hippocampus , cumulative intravenous doses of this compound led to a significant increase in the recovery time of firing activity of CA3 pyramidal neurons following 5-HT applications, which is indicative of an inhibitory effect on 5-HT reuptake. nih.govnih.gov Notably, unlike the 5-HT1A antagonist WAY-100635, this compound did not block the inhibitory effect of microiontophoretic application of 5-HT, suggesting that it is devoid of 5-HT1A receptor antagonistic activity in this postsynaptic structure. nih.gov

The electrophysiological findings are summarized in the table below:

| Brain Region | This compound Effect |

| Dorsal Raphe Nucleus (DRN) | - Total inhibition of 5-HT neuron firing at 2.8 ± 0.3 mg/kg (cumulative intravenous doses starting from 0.5 mg/kg). nih.gov - Attenuated inhibitory effect of 5-HT1A autoreceptor agonist LSD (at 1 mg/kg this compound), indicating 5-HT1A autoreceptor antagonism. nih.govnih.gov |

| Locus Coeruleus (LC) | - Dampened inhibitory effect of preferential 5-HT2A agonist DOI on norepinephrine (NE) neurons (at 1 mg/kg this compound), indicating 5-HT2A receptor antagonism. nih.gov |

| Hippocampus | - Significantly increased recovery time of firing activity of CA3 pyramidal neurons after 5-HT applications, indicating inhibitory effect on 5-HT reuptake. nih.govnih.gov - Did not block inhibitory effect of microiontophoretic 5-HT application, suggesting absence of postsynaptic 5-HT1A receptor antagonistic activity. nih.gov |

Positron Emission Tomography (PET) imaging has been extensively utilized to investigate the molecular interactions of this compound with both presynaptic and postsynaptic 5-HT1A receptors and serotonin (B10506) transporters in the rat brain. nih.govplos.orgoup.compatsnap.comresearcher.lifeqst.go.jp

Small-animal PET imaging, employing the selective radioligand [11C]DASB, has been instrumental in quantifying the occupancy of central serotonin transporters (5-HTT) by this compound in rat brains. oup.comnih.gov PET images revealed a dose-dependent reduction in [11C]DASB binding to 5-HTT following this compound administration. oup.comnih.gov The estimated half-maximal effective dose (ED50) for this compound to achieve 5-HTT binding, as determined by in vivo PET with [11C]DASB, was 3.1 mg/kg (per os, p.o.). oup.comnih.govcpn.or.krcpn.or.krresearchgate.net This in vivo ED50 value was found to be comparable to previous ex vivo measurements, which reported an ED50 of 1.1 mg/kg for this compound. oup.comnih.govcpn.or.krresearchgate.net

The 5-HTT occupancy data are presented in the table below:

| Method | ED50 (mg/kg) for 5-HTT Occupancy | Comparison to Fluvoxamine ED50 (mg/kg) |

| In vivo PET ([11C]DASB) | 3.1 (p.o.) oup.comnih.govcpn.or.krcpn.or.krresearchgate.net | 15.2 (p.o.) oup.comnih.govcpn.or.krcpn.or.krresearchgate.net |

| Ex vivo Autoradiography | 1.1 oup.comnih.govcpn.or.krresearchgate.net | 4.5 oup.comnih.govcpn.or.krresearchgate.net |

PET and autoradiographic assays have been used to delineate this compound's interactions with 5-HT1A receptors. nih.govplos.orgpatsnap.comresearcher.life In PET measurements, the binding of this compound to 5-HT1A receptors exhibited a limited capacity, with relatively high receptor occupancy observed in brain regions predominantly containing presynaptic receptors. nih.govplos.orgpatsnap.comresearcher.lifeqst.go.jpnih.govplos.org Specifically, this compound achieved approximately 20% and 50% maximum occupancies in the hippocampus and raphe nucleus of living rats, respectively, when assessed for 5-HT1A receptor occupancy. plos.org This observed presynaptic selectivity was further substantiated by PET scans conducted on neurotoxicant-treated rats, which were rendered deficient in presynaptic 5-HT1A receptors. nih.govplos.orgpatsnap.comresearcher.life [11C]WAY-100635 serves as a specific radioligand for PET imaging of 5-HT1A receptors. wikipedia.orgresearchgate.netnih.govwikidoc.org

This compound demonstrated a relatively high 5-HT1A receptor occupancy in regions primarily characterized by presynaptic receptors, such as the raphe nucleus. nih.govplos.orgpatsnap.comresearcher.life While ex vivo autoradiography (ARG) analyses indicated a lack of regional selectivity for this compound and pindolol (B1678383) in 5-HT1A receptor binding, showing dose-dependent binding irrespective of the region (hippocampus and raphe nucleus), in vivo PET imaging provided evidence for preferential binding of this compound to presynaptic 5-HT1A autoreceptors, particularly within the raphe nucleus. plos.org Ex vivo ARG studies reported ED50 values for this compound's 5-HT1A receptor occupancy as 5.3 mg/kg in the hippocampus and 4.2 mg/kg in the raphe nucleus. plos.org

The regional specificity findings for 5-HT1A receptor occupancy are summarized in the table below:

| Assay Type | Brain Region | Occupancy Capacity/Selectivity | ED50 (mg/kg) (Ex Vivo ARG) |

| In vivo PET | Raphe Nucleus | Relatively high occupancy, predominantly presynaptic receptors. Approximately 50% maximum occupancy. nih.govplos.orgpatsnap.comresearcher.lifeqst.go.jpnih.govplos.org | N/A |

| In vivo PET | Hippocampus | Limited capacity binding. Approximately 20% maximum occupancy. nih.govplos.orgpatsnap.comresearcher.lifeqst.go.jpnih.govplos.org | N/A |

| Ex vivo ARG | Hippocampus | Dose-dependent binding. No significant regional difference compared to raphe nucleus. plos.org | 5.3 plos.org |

| Ex vivo ARG | Raphe Nucleus | Dose-dependent binding. No significant regional difference compared to hippocampus. plos.org | 4.2 plos.org |

| Ex vivo ([35S]GTPγS Autoradiography) | Raphe Nucleus | Indicated partial agonistic ability. nih.govplos.orgpatsnap.comresearcher.liferesearchgate.netfigshare.com | N/A |

Ex vivo autoradiography (ARG) and various binding assays have been utilized to characterize this compound's binding properties. nih.govplos.orgfigshare.comresearchgate.netperceptive.com It was noted that in vitro and ex vivo autoradiographic studies did not fully illustrate the distinct presynaptic selectivity features of this compound that were subsequently observed through in vivo PET imaging. nih.govplos.org

However, [35S]guanosine 5'-O-[γ-thio]triphosphate ([35S]GTPγS) autoradiography provided valuable insights, indicating a partial agonistic ability of this compound for 5-HT1A receptors, particularly prominent in the raphe nucleus. nih.govplos.orgpatsnap.comresearcher.liferesearchgate.netfigshare.com Ex vivo ARG analyses also demonstrated dose-dependent binding of this compound to 5-HT1A receptors in both the hippocampus and raphe nucleus, with no significant difference observed in drug occupancies between these regions. plos.org For 5-HTT occupancy, previous ex vivo [3H]citaropram autoradiographic studies reported ED50 values of 1.1 mg/kg for this compound and 4.5 mg/kg for fluvoxamine. nih.govcpn.or.krresearchgate.net

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

In Vitro Cellular and Biochemical Assays

In vitro assays provide fundamental insights into the direct interactions of this compound with specific cellular targets and biochemical pathways.

Receptor binding affinity studies have been instrumental in characterizing this compound's interaction with key serotonin receptors. This compound exhibits high affinity for 5-HT1A receptors, with reported Ki values of 5 nM in humans and 8.1 nM in the hippocampus and 7.9 nM in the raphe nucleus of rats medchemexpress.comglpbio.commedchemexpress.commedchemexpress.complos.org. For 5-HT2A receptors in humans, the Ki value is reported as 40 nM medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com.

Radioligand binding assays, including in vitro and ex vivo autoradiography (ARG), have been utilized to quantify these binding affinities and assess receptor occupancy plos.orgnih.govplos.orgresearchgate.net. Furthermore, [35S]GTPγS assays have provided insights into the functional activity of this compound at G protein-coupled receptors. These assays, which measure G protein activation, indicated a partial agonistic ability of this compound for 5-HT1A receptors, particularly prominent in the raphe nucleus plos.orgresearchgate.netresearcher.lifenih.gov. The increased binding of [35S]GTPγS by this compound was observed to be smaller than that induced by the full 5-HT1A receptor agonist 8-OH-DPAT plos.org.

Table 1: this compound Receptor Binding Affinities (Ki Values)

| Receptor Type | Species | Ki Value (nM) | Source |

| 5-HT1A | Human | 5 | medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com |

| 5-HT1A | Rat (Hippocampus) | 8.1 | medchemexpress.comglpbio.complos.org |

| 5-HT1A | Rat (Raphe Nucleus) | 7.9 | medchemexpress.comglpbio.complos.org |

| 5-HT2A | Human | 40 | medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com |

In vivo electrophysiological studies in rats have been employed to assess the functional properties of this compound in key brain regions, including the dorsal raphe nucleus (DRN), locus coeruleus (LC), and hippocampus nih.gov. In the DRN, intravenous administration of this compound at 1 mg/kg, a dose that did not alter 5-HT neuron firing activity by itself, significantly attenuated the inhibitory effect of the 5-HT1A autoreceptor agonist LSD, thereby indicating this compound's role as a 5-HT1A autoreceptor antagonist nih.gov. In the LC, this compound (1 mg/kg) was observed to dampen the inhibitory effect of the preferential 5-HT2A agonist DOI on norepinephrine (NE) neurons, suggesting its activity as a 5-HT2A receptor antagonist nih.gov.

Consistent with binding data, [35S]GTPγS autoradiography further supported this compound's partial agonistic ability at 5-HT1A receptors plos.orgresearcher.lifenih.gov.

This compound has been identified as an inhibitor of serotonin (5-HT) reuptake medchemexpress.comglpbio.commedchemexpress.comnih.govmedchemexpress.commedchemexpress.com. In the hippocampus, cumulative intravenous doses of this compound led to a significant increase in the recovery time of firing activity of CA3 pyramidal neurons following 5-HT applications, which is indicative of an inhibitory effect on 5-HT reuptake nih.gov.

Positron Emission Tomography (PET) imaging studies in rat brains, utilizing [11C]DASB (a selective radioligand for the serotonin transporter, 5-HTT), demonstrated a reduction in [11C]DASB binding to 5-HTT as a function of this compound dosage oup.comnih.govsemanticscholar.org. This reduction indicates occupancy of the 5-HTT by this compound. The estimated oral ED50 value for this compound in achieving 50% occupancy of central 5-HTT in rats was 3.1 mg/kg oup.comnih.govsemanticscholar.org. This value was comparable to previous ex vivo measurements nih.gov.

Table 2: this compound Neurotransmitter Uptake Inhibition Data

| Target | Methodology | Finding | ED50 (Oral, Rat) | Source |

| 5-HT Reuptake | In vivo electrophysiology (Hippocampus) | Increased recovery time of CA3 pyramidal neuron firing after 5-HT application | N/A | nih.gov |

| 5-HTT Occupancy | PET imaging with [11C]DASB (Rat Brain) | Reduction of [11C]DASB binding | 3.1 mg/kg | oup.comnih.govsemanticscholar.org |

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches are valuable tools in drug discovery and development, offering insights into molecular interactions and predicting compound properties.

While molecular docking is a widely used method to analyze the conformation and orientation of molecules within the binding site of a macromolecular target nih.gov, specific detailed molecular docking studies or ligand-protein interaction analyses focusing on this compound were not explicitly detailed in the provided research findings.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between a compound's chemical structure and its biological activity. However, specific QSAR studies pertaining directly to this compound were not found in the provided research findings.

Neurophysiological and Biological Modulations by Wf 516 in Preclinical Models

Regulation of Neuronal Firing Activity (e.g., 5-HT neurons)

In vivo electrophysiological studies in rats have elucidated the effects of Wf-516 on the firing activity of serotonin (B10506) (5-hydroxytryptamine; 5-HT) neurons, primarily within the dorsal raphe nucleus (DRN), a key area for 5-HT neuronal cell bodies. nih.gov The administration of this compound intravenously led to a total inhibition of 5-HT neuron firing. nih.gov

Furthermore, this compound demonstrated antagonist activity at 5-HT1A autoreceptors. nih.gov When administered at a dose that did not independently alter the firing of 5-HT neurons, this compound markedly attenuated the inhibitory effect of the 5-HT1A autoreceptor agonist LSD. nih.gov This suggests that this compound can block the negative feedback mechanism that typically slows down 5-HT neuron firing.

In the locus coeruleus (LC), this compound was shown to dampen the inhibitory effect of the preferential 5-HT2A agonist DOI on norepinephrine (B1679862) (NE) neurons, indicating that this compound also acts as a 5-HT2A receptor antagonist. nih.gov In the hippocampus, this compound significantly increased the recovery time of firing activity of CA3 pyramidal neurons after the application of 5-HT, which is indicative of an inhibitory effect on 5-HT reuptake. nih.gov

| Neuronal Population | Brain Region | Effect of this compound | Implied Mechanism of Action |

| 5-HT Neurons | Dorsal Raphe Nucleus (DRN) | Total inhibition of firing at sufficient doses. | Direct or indirect modulation |

| 5-HT Neurons | Dorsal Raphe Nucleus (DRN) | Attenuation of LSD-induced firing inhibition. | 5-HT1A Autoreceptor Antagonism |

| Norepinephrine (NE) Neurons | Locus Coeruleus (LC) | Dampened the inhibitory effect of DOI. | 5-HT2A Receptor Antagonism |

| CA3 Pyramidal Neurons | Hippocampus | Increased recovery time of firing after 5-HT application. | 5-HT Reuptake Inhibition |

Serotonergic System Homeostasis and Adaptive Responses

This compound exhibits a multi-target profile that suggests a significant impact on the homeostasis of the serotonergic system. It demonstrates a high affinity for serotonin transporters, as well as for 5-HT1A and 5-HT2A receptors. nih.gov

The compound's ability to inhibit 5-HT reuptake, as observed in the hippocampus, points to its function as a serotonin transporter inhibitor. nih.gov This action increases the synaptic availability of serotonin, a common mechanism of many antidepressant medications.

Simultaneously, its antagonistic activity at 5-HT1A autoreceptors in the DRN suggests a mechanism to overcome the initial reduction in 5-HT neuron firing often seen with selective serotonin reuptake inhibitors (SSRIs). nih.gov By blocking these autoreceptors, this compound may promote a more immediate and sustained increase in serotonin release. The antagonism of 5-HT2A receptors further contributes to its distinct pharmacological profile. nih.gov

Comparative Pharmacological Efficacy in Preclinical Models

The pharmacological properties of this compound have been compared to other well-characterized agents in preclinical electrophysiological models. Unlike the 5-HT1A antagonist WAY100635, this compound did not block the inhibitory effect of microiontophoretic application of 5-HT in the hippocampus. nih.gov This indicates that this compound is devoid of 5-HT1A receptor antagonistic activity at the postsynaptic level in this brain region, distinguishing its action from pure 5-HT1A antagonists. nih.gov

The compound's profile, combining serotonin reuptake inhibition with 5-HT1A autoreceptor and 5-HT2A receptor antagonism, has been suggested to define a transporter/receptorial profile associated with superior antidepressant effectiveness in preclinical assessments. nih.gov

| Compound | Class/Mechanism | Effect on 5-HT System |

| This compound | Serotonin Transporter Inhibitor, 5-HT1A Autoreceptor Antagonist, 5-HT2A Receptor Antagonist | Inhibits 5-HT reuptake, blocks presynaptic 5-HT1A autoreceptors, blocks 5-HT2A receptors. |

| LSD | 5-HT1A Autoreceptor Agonist | Inhibits 5-HT neuron firing. |

| DOI | Preferential 5-HT2A Agonist | Inhibits norepinephrine neuron firing. |

| WAY100635 | 5-HT1A Antagonist | Blocks inhibitory effects of 5-HT at postsynaptic 5-HT1A receptors. |

Synthetic Strategies and Chemical Derivatization of Wf 516

Routes of Chemical Synthesis

The synthesis of Wf-516 can be achieved through various chemical methodologies, with an emphasis on one-step synthesis techniques designed to streamline the production process. smolecule.com These methods typically involve the reaction of specific precursors under controlled conditions to ensure the resulting this compound achieves high purity. smolecule.com The precise synthetic route employed may be adjusted depending on the desired yield and purity levels of the final compound. smolecule.com While detailed protocols are generally available in specialized chemical literature, specific multi-step reaction schemes for this compound were not explicitly detailed in the reviewed sources. smolecule.com It is known that this compound was synthesized at Mitsubishi Tanabe Pharma Co. in Japan. oup.com

Design of Analogues for Structure-Activity Relationship (SAR) Investigations

This compound exhibits a notable pharmacological profile, acting as an inhibitor of serotonin (B10506) reuptake and an antagonist at both 5-HT1A and 5-HT2A serotonin receptors. smolecule.comsci-hub.seresearchgate.netmdpi.com Its high affinity for these receptors is evidenced by its inhibition constants (Ki values). In human studies, this compound demonstrates a Ki of 5 nM for the 5-HT1A receptor and 40 nM for the 5-HT2A receptor. smolecule.comsci-hub.semdpi.com Further investigations in rats have shown high affinity for 5-HT1A receptors in specific brain regions, with Ki values of 8.1 nM in the hippocampus and 7.9 nM in the raphe nucleus. researchgate.netmdpi.com

The potent and selective binding profile of this compound underscores its potential as a lead compound for further medicinal chemistry efforts. However, specific detailed research findings pertaining to the systematic design and structure-activity relationship (SAR) investigations of analogues of this compound were not found in the reviewed literature. While SAR studies are a common practice in drug discovery to optimize potency, selectivity, and pharmacokinetic properties by modifying chemical structures, explicit reports on this compound analogues and their specific SARs were not available. mdpi.comnih.govresearchgate.netmdpi.comacs.orgrsc.orgresearchgate.net

Table 1: Binding Affinities of this compound

| Receptor Target | Species | Inhibition Constant (Ki) | Reference |

| 5-HT1A | Human | 5 nM | smolecule.comsci-hub.semdpi.com |

| 5-HT2A | Human | 40 nM | smolecule.comsci-hub.semdpi.com |

| 5-HT1A | Rat (Hippocampus) | 8.1 nM | researchgate.netmdpi.com |

| 5-HT1A | Rat (Raphe Nucleus) | 7.9 nM | researchgate.netmdpi.com |

Radiosynthesis for Imaging Applications (e.g., PET Tracers)

This compound has been utilized in positron emission tomography (PET) studies, primarily to investigate its interaction with the serotonin transporter (5-HTT) and its effects on the binding of established PET tracers. oup.com In preclinical PET studies involving rats, this compound demonstrated in vivo binding. nih.gov

A key application involves its ability to modulate the binding of [11C]DASB, a known PET tracer for the serotonin transporter. oup.com Experimental findings indicate a dose-dependent attenuation of [11C]DASB radioactivity in brain regions rich in 5-HTT, such as the striatum, thalamus, and midbrain, following administration of increasing doses of this compound. oup.com The cerebellum, which is considered to lack 5-HTT, served as a reference region in these studies, showing no significant effect on tracer retention. oup.com The estimated effective dose for 50% occupancy (ED50) of 5-HTT by this compound in rats was determined to be 3.1 mg/kg (95% confidence interval 2.4–3.9). oup.com

While this compound is instrumental in these PET investigations, detailed methodologies for the direct radiosynthesis of a carbon-11 (B1219553) labeled this compound ([11C]this compound) as a standalone PET tracer were not explicitly described in the reviewed literature. However, a specific radioactivity of 183 ± 67 GBq/µmol was reported in the context of radiosynthesis related to this compound, suggesting that a radiolabeled form of the compound has been produced for research purposes. nih.govnih.gov General carbon-11 labeling strategies, such as methylation with [11C]CH3I or cyanation with [11C]HCN, are common in PET tracer synthesis, but the specific application to this compound was not detailed. nih.govacs.orgresearchgate.netunideb.huepa.gov

Table 2: this compound in PET Imaging Studies

| Study Aspect | Detail | Reference |

| Role | Modulates [11C]DASB binding to 5-HTT | oup.com |

| Observed Effect | Dose-dependent attenuation of [11C]DASB radioactivity in 5-HTT rich regions (striatum, thalamus, midbrain) | oup.com |

| Reference Region | Cerebellum (lacking 5-HTT) | oup.com |

| ED50 for 5-HTT Occupancy (Rats) | 3.1 mg/kg (95% CI 2.4–3.9) | oup.com |

| Reported Specific Radioactivity (Radiosynthesis related to this compound) | 183 ± 67 GBq/µmol | nih.govnih.gov |

Emerging Research Frontiers and Future Directions for Wf 516 Studies

Identification of Novel Signaling Pathways and Cellular Mechanisms

While Wf-516's primary mechanism involves the modulation of serotonergic signaling through serotonin (B10506) transporter inhibition and antagonism of 5-HT1A and 5-HT2A receptors, future research aims to uncover novel signaling pathways and cellular mechanisms beyond these established interactions. smolecule.commedchemexpress.comosti.govnih.gov Studies have indicated that this compound acts as a 5-HT1A autoreceptor antagonist at lower to medium doses, while exhibiting partial agonistic properties at higher concentrations, demonstrating a nuanced interaction with these receptors. plos.orgnih.govresearchgate.net This differential activity suggests potential for further investigation into the precise downstream signaling cascades activated or inhibited at varying concentrations.

Electrophysiological assessments in rat models have shown this compound's influence on the firing activity of 5-HT neurons in the dorsal raphe nucleus (DRN) and hippocampus, and on norepinephrine (B1679862) (NE) neurons in the locus coeruleus (LC) via 5-HT2A receptor antagonism. nih.gov Emerging research frontiers could focus on identifying secondary messenger systems, protein-protein interactions, or gene expression changes induced by this compound that extend beyond direct receptor binding. Investigations are ongoing to understand how this compound interacts with other neurotransmitter systems, receptors, and transporters, which could reveal additional therapeutic targets or previously unrecognized cellular effects. smolecule.com This broader exploration may unveil novel cellular mechanisms contributing to its observed pharmacological profile, even in the context of its prior clinical trial outcomes.

Advanced Preclinical Platforms and Model Systems (e.g., 3D biofabrication)

Historically, this compound research has relied on traditional in vivo rat models, including chronic mild stress models and positron emission tomography (PET) assays, as well as in vitro and ex vivo autoradiographic studies. plos.org However, the field of preclinical research is rapidly advancing, and future studies on this compound or similar compounds could significantly benefit from the integration of advanced preclinical platforms and model systems.

One such frontier is the utilization of 3D biofabrication techniques to create more physiologically relevant in vitro models. Organoids, which are miniaturized, self-organizing 3D structures derived from stem cells, offer a promising avenue for studying complex biological processes and drug responses in a more human-like context than conventional 2D cell cultures. hubrecht.eumdpi.commdpi.comepfl.chnih.gov While direct studies of this compound in organoid models are not widely reported, future research could employ brain organoids or neural spheroids to investigate this compound's effects on neuronal networks, synaptic plasticity, and cellular interactions in a more representative environment. These advanced models could provide insights into drug penetration, metabolism, and efficacy that are difficult to obtain from traditional models, potentially revealing new aspects of this compound's impact on central nervous system function. mdpi.combiorxiv.org

Pharmacogenomic and Proteomic Approaches

Pharmacogenomic approaches represent a crucial future direction for understanding individual variability in drug response. While specific pharmacogenomic studies for this compound are not extensively documented, the broader field of pharmacogenomics investigates how genetic variations influence drug pharmacokinetics and pharmacodynamics, thereby affecting therapeutic outcomes and adverse effects. pharmaceutical-journal.commdpi.comfrontiersin.org Given this compound's history as an investigational antidepressant, future research could hypothetically apply pharmacogenomic principles to analyze potential genetic markers that might have influenced individual responses or efficacy in past trials. This could involve exploring polymorphisms in genes encoding serotonin transporters, 5-HT receptors, or enzymes involved in this compound's metabolism, to better understand inter-individual differences in its pharmacological actions.

Proteomic approaches offer another powerful avenue for future this compound research. Proteomics involves the large-scale study of proteins within a biological system, including their identification, quantification, modifications, and interactions. usf.edunih.govcnio.es Although previous mentions of "516 proteins" in search results refer to the number of proteins identified in a study, not the compound this compound itself, the application of proteomics to this compound studies could be highly informative. Future research could utilize advanced mass spectrometry-based proteomics to:

Identify novel protein targets directly or indirectly modulated by this compound.

Characterize changes in protein expression profiles in response to this compound treatment in relevant cellular or animal models.

Uncover post-translational modifications of proteins affected by this compound, which could reveal new signaling pathways or regulatory mechanisms.

Investigate protein-protein interaction networks altered by this compound, providing a systems-level view of its cellular impact. nih.govrimuhc.ca

These proteomic insights could offer a deeper understanding of this compound's cellular mechanisms and potentially identify biomarkers of response or resistance.

Systems Pharmacology Approaches for this compound Research

Systems pharmacology is an integrative discipline that combines computational modeling, bioinformatics, and experimental data to understand the complex interactions between drugs, biological systems, and diseases from a holistic perspective. frontiersin.org This approach is particularly relevant for compounds like this compound, which exhibit polypharmacological effects by interacting with multiple targets (SERT, 5-HT1A, 5-HT2A, dopamine (B1211576), adrenergic receptors). smolecule.commedchemexpress.comosti.govplos.org

Future this compound research could significantly benefit from systems pharmacology approaches , including network pharmacology . Network pharmacology constructs interaction networks between active compounds, their targets, and disease-related pathways, allowing for the prediction of drug mechanisms of action and potential therapeutic effects in a comprehensive manner. nih.govmdpi.comresearchgate.net Applying this to this compound could involve:

Mapping this compound's known targets onto relevant biological networks to identify interconnected pathways and off-target effects.

Predicting novel targets or synergistic interactions that might contribute to its antidepressant-like effects or other neurobiological impacts.

Developing computational models to simulate this compound's effects on complex biological systems, integrating data from various experimental platforms.

This holistic approach could provide a more complete picture of this compound's pharmacological landscape, potentially revealing new therapeutic opportunities or guiding the design of more selective or effective compounds based on its scaffold.

Methodological Advancements in this compound Research (e.g., enhanced imaging techniques)

Methodological advancements continue to refine the tools available for studying compounds like this compound. Enhanced imaging techniques have already played a pivotal role in understanding this compound's in vivo pharmacodynamics. Positron Emission Tomography (PET) imaging, particularly with radioligands like [11C]WAY-100635 for 5-HT1A receptors and [11C]DASB for serotonin transporters, has been instrumental in demonstrating this compound's unique in vivo binding characteristics, including its preferential binding to presynaptic 5-HT1A autoreceptors in the raphe nucleus. plos.orgresearchgate.netmcgc.com This level of detail was not achievable with traditional in vitro or ex vivo autoradiography. plos.orgresearchgate.net

Future directions in imaging could involve:

Higher-resolution PET/MRI systems: These hybrid systems offer superior spatial resolution and soft-tissue contrast, allowing for more precise localization and quantification of this compound's binding in smaller brain structures and dynamic monitoring of its effects. nih.gov

Novel PET radioligands: Development of new radioligands for other receptors or transporters this compound interacts with could provide a more comprehensive in vivo pharmacological profile.

Advanced optical imaging techniques: While more challenging for deep brain structures, advancements in wide-field bond-selective fluorescence imaging or other chemical microscopy techniques could offer real-time, high-speed observations at a cellular or even single-molecule level in accessible tissues or advanced in vitro models, potentially revealing rapid cellular responses to this compound. nih.gov

Beyond imaging, other methodological advancements include:

Improved electrophysiological techniques: Further refinements in in vivo electrophysiology could provide even more detailed insights into this compound's modulation of neuronal excitability and network activity in specific brain regions. nih.gov

Advanced analytical chemistry methods: Techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) are routinely used for drug quantification and metabolite identification. rimuhc.caresearchgate.neteur.nl Future research could leverage these methods for more sensitive and comprehensive pharmacokinetic and metabolomic profiling of this compound, identifying novel metabolites and their biological activities.

These methodological advancements will enable a more precise and comprehensive understanding of this compound's complex pharmacology, paving the way for future drug discovery efforts targeting serotonergic and related systems.

Q & A

Q. What strategies validate this compound’s selectivity against off-target receptors?

- Methodology :

- Broad-Panel Screening : Test against receptor libraries (e.g., Eurofins CEREP panel).

- Structural Analysis : Compare binding-site homology between targets using cryo-EM or X-ray crystallography .

Tables for Methodological Comparison

| Parameter | Traditional Method | Advanced Alternative | Considerations |

|---|---|---|---|

| Solubility Assessment | Shake-flask (UV-Vis) | HPLC-PDA with CAD detection | Higher sensitivity for low-solubility compounds |

| Toxicity Screening | MTT assay (2D cell culture) | 3D organoid models | Better mimics in vivo complexity |

| Binding Affinity | Radioligand displacement | SPR/BLI (real-time kinetics) | Label-free, quantitative data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.